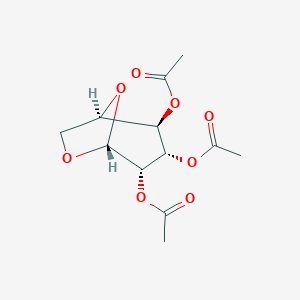
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose
Übersicht
Beschreibung
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose is a compound with the molecular formula C21H26O10 . It is a type of acetylated sugar .
Synthesis Analysis
The synthesis of partially protected carbohydrates like 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose often involves manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is a key step, leaving only one (or two) hydroxyl groups unprotected .Molecular Structure Analysis
The molecular weight of 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose is 438.4 g/mol . The IUPAC name is [ (2 R ,3 R ,4 S ,5 S ,6 R )-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 438.4 g/mol . It has 0 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 12 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Glycosides
This compound is pivotal in the synthesis of glycosides, which are essential in the development of various drugs and biochemicals. The acetyl and benzyl groups in the compound can be selectively removed or replaced to create specific glycosidic linkages .
Study of Anomeric Effects
The compound serves as a model for studying the anomeric effect, which is crucial for understanding the reactivity and stability of glycosidic bonds in carbohydrates. This has implications for the design of carbohydrate-based drugs .
Nanoparticle Fabrication
It’s used in the fabrication of nanoparticles, such as poly (lactic-co-glycolic acid) (PLGA) nanoparticles. These are used for drug delivery systems, improving the bioavailability and targeting of pharmaceuticals .
Metabolic Engineering
The compound is instrumental in metabolic engineering, particularly in the modification of glycoproteins. This has potential applications in the treatment of various diseases, including genetic disorders .
Computational Chemistry
In computational chemistry, this compound is used to model and predict the behavior of carbohydrates during chemical reactions. This aids in the development of more efficient synthesis methods .
Biomedical Research
The compound’s derivatives are used in biomedical research to study cell signaling and communication, as they can mimic the structure of natural sugars found on cell surfaces .
Material Science
In material science, the compound is used to modify the surface properties of materials, which can lead to the development of new biomaterials with specific interactions with biological systems .
Analytical Chemistry
Lastly, in analytical chemistry, it’s used as a standard or reference compound in mass spectrometry to identify and quantify similar compounds in complex biological samples .
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of disaccharides and d-glucose6-phosphate , suggesting that they may interact with enzymes involved in carbohydrate metabolism.
Mode of Action
It is known that similar compounds can be used for glycosylation , a process that involves the addition of a sugar moiety to a molecule, often influencing its function.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDYBIIGRQJ-MJCUULBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553402 | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose | |
CAS RN |
65827-58-9 | |
| Record name | α-D-Mannopyranose, 3-O-(phenylmethyl)-, 1,2,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65827-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)












